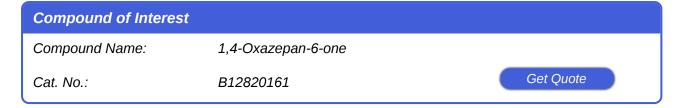


Chiral 1,4-Oxazepanes: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensionality and ability to present diverse pharmacophoric features have made it an attractive core for the development of novel therapeutics. This technical guide provides an indepth overview of chiral 1,4-oxazepanes, focusing on their synthesis, physicochemical and biological properties, and their burgeoning role in drug discovery, particularly as modulators of key biological targets.

Physicochemical and Spectroscopic Properties of Chiral 1,4-Oxazepanes

The introduction of stereocenters into the 1,4-oxazepane ring allows for fine-tuning of its pharmacological and pharmacokinetic properties. The following tables summarize key physicochemical and spectroscopic data for a selection of chiral 1,4-oxazepane derivatives reported in the literature.

Table 1: Physicochemical Properties of Selected Chiral 1,4-Oxazepanes



Compound Reference	Molecular Formula	Melting Point (°C)	Boiling Point (°C)	Specific Optical Rotation [α]D (c, solvent)
(2R,5S)-4-((2- Aminophenyl)sulf onyl)-2-phenyl- 1,4-oxazepane- 5-carboxamide	C17H19N3O4S	185-187	Not Reported	-36.2° (c 0.00062, MeCN) [1]
(R)-4-(2-hydroxy- 1-phenyl- ethylamino)- pent-3-en-2-one	C13H17NO2	Not Reported	Not Reported	Not Reported
(3R)-5,7- dimethyl-3- phenyl-2,3- dihydro-[2] [3]oxazepinium trifluoroborate	С13Н16ВF3NО	Not Reported	Not Reported	Not Reported

Table 2: ¹H and ¹³C NMR Spectral Data for a Representative Chiral 1,4-Oxazepine Derivative Compound: (2R,5S)-4-((2-Aminophenyl)sulfonyl)-2-phenyl-1,4-oxazepane-5-carboxamide[1]



Position	¹H NMR Chemical Shift (δ, ppm)	¹³ C NMR Chemical Shift (δ, ppm)
2	5.25 (dd, J = 9.5, 3.5 Hz)	78.5
3a	3.65 (dd, J = 14.0, 9.5 Hz)	55.2
3b	3.20 (dd, J = 14.0, 3.5 Hz)	
5	4.20 (t, J = 6.0 Hz)	58.0
6a	2.15-2.25 (m)	30.5
6b	1.95-2.05 (m)	
7a	3.80-3.90 (m)	68.5
7b	3.55-3.65 (m)	
Phenyl-C'	7.25-7.40 (m)	127.5, 128.5, 129.0, 138.0
Sulfonyl-C"	6.70-7.60 (m)	118.0, 120.0, 132.0, 134.0, 115.0, 148.0

Pharmacological Activity of Chiral 1,4-Oxazepanes

Chiral 1,4-oxazepanes have demonstrated significant activity against a range of biological targets, highlighting their potential in various therapeutic areas.

Table 3: Biological Activity of Selected Chiral 1,4-Oxazepane Derivatives



Compound/De rivative Class	Target	Activity Metric	Value	Therapeutic Area
3,4- dihydrobenzo[f] [2][3]oxazepin- 5(2H)-one derivatives	ROCK I	IC50	93 nM[4]	Glaucoma
3,4- dihydrobenzo[f] [2][3]oxazepin- 5(2H)-one derivatives	ROCK II	IC50	3 nM[4]	Glaucoma
2,4-disubstituted 1,4-oxazepanes	Dopamine D4 Receptor	Ki	Varies with substitution	Schizophrenia, CNS disorders

Experimental Protocols for the Synthesis of Chiral 1,4-Oxazepanes

The asymmetric synthesis of 1,4-oxazepanes is crucial for exploring their therapeutic potential. Below are representative experimental protocols for the enantioselective synthesis of these heterocyclic cores.

Protocol 1: Enantioselective Desymmetrization of 3-Substituted Oxetanes

This method provides access to chiral 1,4-benzoxazepines through a Brønsted acid-catalyzed enantioselective desymmetrization of prochiral 3-substituted oxetanes.[5][6]

Materials:

- Substituted 2-(oxetan-3-yl)aniline derivative (1.0 equiv)
- Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (10 mol%)



- Anhydrous solvent (e.g., toluene or xylene)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried reaction vessel under an inert atmosphere, add the substituted 2-(oxetan-3-yl)aniline derivative and the chiral phosphoric acid catalyst.
- Add the anhydrous solvent via syringe.
- Stir the reaction mixture at the specified temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantioenriched 1,4-benzoxazepine.
- Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Stereoselective Haloetherification for the Synthesis of Polysubstituted Chiral 1,4-Oxazepanes

This substrate-controlled diastereoselective approach utilizes a haloetherification reaction to construct polysubstituted chiral 1,4-oxazepanes.[2][7]

Materials:

- Chiral homoallylic amine (1.0 equiv)
- Halogen source (e.g., N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)) (1.1 equiv)
- Anhydrous solvent (e.g., dichloromethane or acetonitrile)
- Inert atmosphere (Nitrogen or Argon)



Procedure:

- Dissolve the chiral homoallylic amine in the anhydrous solvent in a flame-dried reaction vessel under an inert atmosphere.
- Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
- Add the halogen source portion-wise, maintaining the reaction temperature.
- Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the chiral 1,4oxazepane.
- Characterize the product by NMR spectroscopy and determine the diastereomeric ratio.

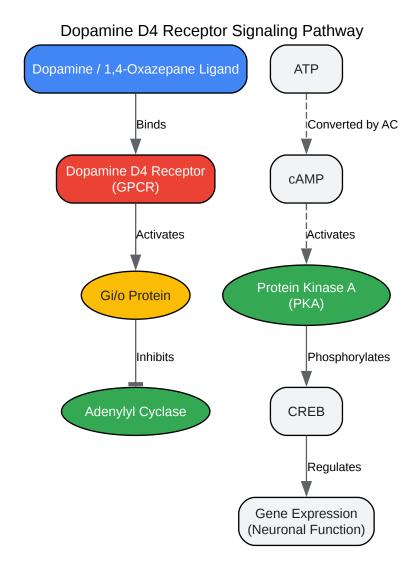
Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental processes is essential for understanding the significance and development of chiral 1,4-oxazepanes.

Dopamine D4 Receptor Signaling Pathway

Several 1,4-oxazepane derivatives have shown selectivity for the dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. [8][9] Activation of the D4 receptor by dopamine or a synthetic ligand initiates a signaling cascade that modulates neuronal excitability.





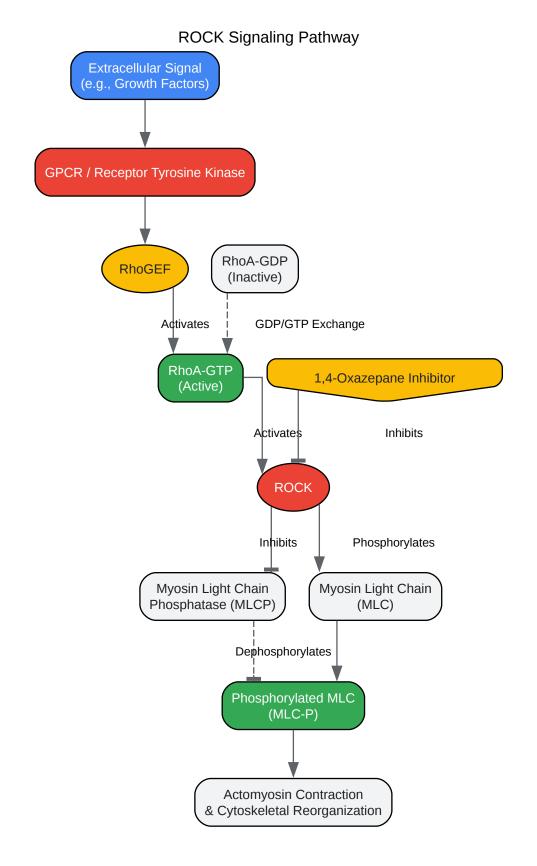
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Dopamine D4 Receptor Signaling Cascade.

ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of cell shape, motility, and contraction.[3][10][11][12] Dysregulation of this pathway is implicated in various diseases, including glaucoma and cancer. Chiral 1,4-oxazepanes have emerged as potent ROCK inhibitors.





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ROCK Signaling Pathway and Inhibition.



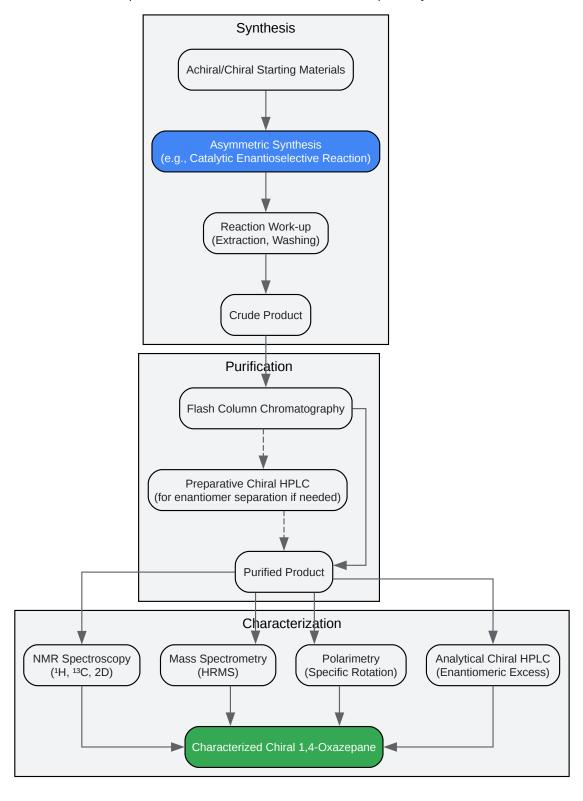


Experimental Workflow for Synthesis and Characterization of Chiral 1,4-Oxazepanes

The development of novel chiral 1,4-oxazepanes follows a structured experimental workflow, from initial synthesis to comprehensive characterization.



Experimental Workflow for Chiral 1,4-Oxazepane Synthesis



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Synthesis and Characterization Workflow.



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References

- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine
 PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor: biochemical and signalling properties PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bocsci.com [bocsci.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
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